

# Spectroscopic Data Comparison: 3-Chloropropylamine Hydrochloride and Alternatives

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## Compound of Interest

Compound Name: 3-Chloropropylamine  
hydrochloride

Cat. No.: B046521

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For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic characteristics of small molecules is paramount for identification, purity assessment, and structural elucidation. This guide provides a comparative analysis of the spectroscopic data for **3-Chloropropylamine hydrochloride** and two alternatives, N-methyl-**3-chloropropylamine hydrochloride** and 3-aminopropanol, focusing on  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopy.

## Data Presentation

The following tables summarize the key spectroscopic data for **3-Chloropropylamine hydrochloride** and its alternatives.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (ppm) and Assignment
3-Chloropropylamine hydrochloride	DMSO-d <sub>6</sub>	8.34 (s, 3H, -NH <sub>3</sub> <sup>+</sup> ), 3.77 (t, 2H, -CH <sub>2</sub> -Cl), 2.89 (t, 2H, -CH <sub>2</sub> -N), 2.07 (p, 2H, -CH <sub>2</sub> -)[1]
N-methyl-3-chloropropylamine hydrochloride	Not specified	Data not readily available in tabular format.
3-aminopropanol	Not specified	Data not readily available in tabular format.

Table 2: <sup>13</sup>C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (ppm)
3-Chloropropylamine hydrochloride	DMSO-d <sub>6</sub>	Data not readily available in tabular format.
N-methyl-3-chloropropylamine hydrochloride	Not specified	Data not readily available in tabular format.
3-aminopropanol	Not specified	Data not readily available in tabular format.

Table 3: IR Spectroscopic Data

Compound	Sample Prep	Key Absorption Bands (cm <sup>-1</sup> ) and Assignments
3-Chloropropylamine hydrochloride	KBr disc or nujol mull	Data not readily available in tabular format.
N-methyl-3-chloropropylamine hydrochloride	Not specified	Data not readily available in tabular format.
3-aminopropanol	Not specified	Data not readily available in tabular format.

## Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below.

### $^1\text{H}$ and $^{13}\text{C}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the solid amine hydrochloride sample was dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- $d_6$ ,  $\text{D}_2\text{O}$ ) in a standard 5 mm NMR tube.
- **Instrumentation:** Spectra were acquired on a 400 MHz NMR spectrometer.
- **$^1\text{H}$  NMR Acquisition:** Proton NMR spectra were recorded with a sufficient number of scans to achieve an adequate signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
- **$^{13}\text{C}$  NMR Acquisition:** Carbon-13 NMR spectra were obtained with proton decoupling. A larger number of scans were typically required compared to  $^1\text{H}$  NMR to achieve a good signal-to-noise ratio due to the low natural abundance of the  $^{13}\text{C}$  isotope. Chemical shifts are reported in ppm relative to the solvent peak or an internal standard.

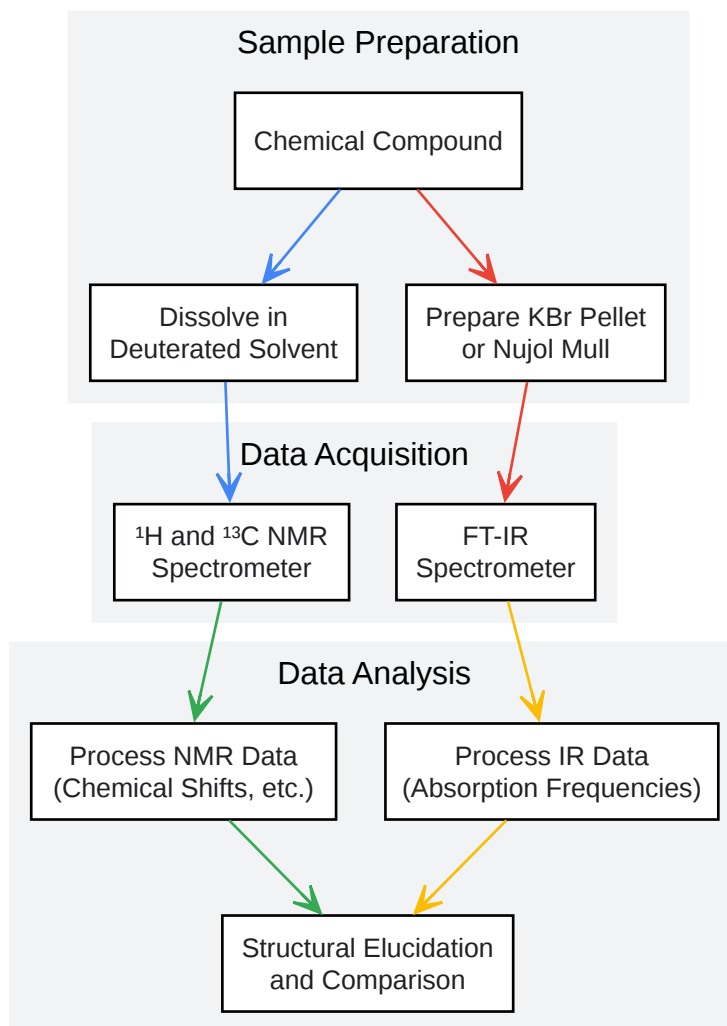
### Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation (KBr Pellet Method):** A small amount of the solid sample was finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- **Sample Preparation (Nujol Mull Method):** A small amount of the solid sample was ground with a few drops of Nujol (mineral oil) to create a fine paste. This mull was then placed between two salt plates (e.g., NaCl or KBr).
- **Instrumentation:** The IR spectrum was recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
- **Data Acquisition:** The spectrum was typically recorded over the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the KBr pellet or Nujol on salt plates was recorded and subtracted

from the sample spectrum.

## Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis.

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## References

- 1. 3-Chloropropylamine hydrochloride(6276-54-6) <sup>13</sup>C NMR [m.chemicalbook.com]
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